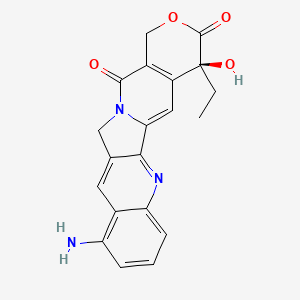

9-Aminocamptothecin

Übersicht

Beschreibung

Aminocamptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its derivatives, including aminocamptothecin, are known for their potent antitumor activity. Aminocamptothecin has been investigated for its potential use in cancer treatment due to its ability to inhibit the enzyme topoisomerase I, which is essential for DNA replication and transcription .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Aminocamptothecin kann durch verschiedene Synthesewege hergestellt werden. Ein übliches Verfahren beinhaltet die Modifikation von Camptothecin, um eine Aminogruppe an der 9. Position einzuführen. Dies kann durch eine Reihe chemischer Reaktionen erreicht werden, darunter Nitrierung, Reduktion und Aminierung . Die Reaktionsbedingungen umfassen typischerweise die Verwendung starker Säuren und Basen sowie spezifische Temperatur- und Druckbedingungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von Aminocamptothecin beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess beinhaltet oft Schritte wie Kristallisation, Filtration und Reinigung, um das Endprodukt zu erhalten. Moderne Techniken wie die Hochleistungsflüssigchromatographie (HPLC) werden verwendet, um die Qualität und Konsistenz der Verbindung sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Aminocamptothecin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Aminocamptothecin kann oxidiert werden, um verschiedene Derivate mit veränderter biologischer Aktivität zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an Aminocamptothecin modifizieren, was möglicherweise seine Löslichkeit und Stabilität erhöht.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind starke Säuren (z. B. Schwefelsäure), Basen (z. B. Natriumhydroxid) und Reduktionsmittel (z. B. Wasserstoffgas). Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, umfassen jedoch oft kontrollierte Temperaturen und Drücke, um optimale Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Aminocamptothecin-Derivate mit unterschiedlichen biologischen Aktivitäten. Diese Derivate werden oft auf ihre mögliche Verwendung in der Krebstherapie und anderen medizinischen Anwendungen getestet .

Wissenschaftliche Forschungsanwendungen

Aminocamptothecin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Synthese und Modifikation von Camptothecin-Derivaten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich DNA-Replikation und -Transkription.

Medizin: Wird auf seine mögliche Verwendung in der Krebstherapie untersucht, da es die Topoisomerase I hemmen kann.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und Therapeutika verwendet.

Wirkmechanismus

Aminocamptothecin entfaltet seine Wirkung durch Hemmung des Enzyms Topoisomerase I. Dieses Enzym ist für die Auflösung der Torsionsspannung der supercoiled DNA während der Replikation und Transkription verantwortlich. Durch die Stabilisierung des Komplexes, der aus Topoisomerase I und DNA gebildet wird, verhindert Aminocamptothecin die Re-Ligierung von DNA-Strängen, was zu DNA-Schäden und Apoptose (programmierter Zelltod) in Krebszellen führt . Dieser Mechanismus macht Aminocamptothecin zu einem potenten Antitumormittel.

Wissenschaftliche Forschungsanwendungen

Aminocamptothecin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and modification of camptothecin derivatives.

Biology: Investigated for its effects on cellular processes, including DNA replication and transcription.

Medicine: Explored for its potential use in cancer treatment due to its ability to inhibit topoisomerase I.

Industry: Used in the development of new pharmaceuticals and therapeutic agents.

Wirkmechanismus

Aminocamptothecin exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for relieving the torsional stress of supercoiled DNA during replication and transcription. By stabilizing the complex formed between topoisomerase I and DNA, aminocamptothecin prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis (programmed cell death) in cancer cells . This mechanism makes aminocamptothecin a potent antitumor agent.

Vergleich Mit ähnlichen Verbindungen

Aminocamptothecin wird mit anderen Camptothecin-Derivaten verglichen, wie zum Beispiel:

Topotecan: Ein wasserlösliches Derivat, das zur Behandlung von Eierstock- und kleinzelligem Lungenkrebs eingesetzt wird.

Irinotecan: Ein Prodrug, das im Körper in seine aktive Form umgewandelt wird und zur Behandlung von Darmkrebs eingesetzt wird.

9-Nitrocamptothecin: Ein weiteres Derivat mit potenter Antitumoraktivität.

Einzigartigkeit

Aminocamptothecin ist aufgrund seiner spezifischen Modifikationen einzigartig, die seine Löslichkeit und Stabilität im Vergleich zu anderen Camptothecin-Derivaten verbessern. Diese Eigenschaften machen es zu einem vielversprechenden Kandidaten für die weitere Entwicklung und klinische Anwendung .

Biologische Aktivität

9-Aminocamptothecin (9-AC) is a derivative of camptothecin, a potent anticancer agent known for its unique mechanism of action involving the inhibition of DNA topoisomerase I. This article explores the biological activity of 9-AC, focusing on its pharmacokinetics, cytotoxicity, and clinical implications supported by various studies.

This compound exerts its anticancer effects primarily by poisoning eukaryotic DNA topoisomerase I , leading to the stabilization of the enzyme-DNA complex and subsequent DNA strand breaks during replication. This mechanism is critical for its effectiveness against various cancer types, including breast, colon, and lung cancers .

Pharmacokinetics

The pharmacokinetics of 9-AC have been extensively studied to understand its absorption, distribution, metabolism, and excretion. Key findings include:

- Bioavailability : In clinical trials, the oral bioavailability of 9-AC was found to be approximately 48.6% , indicating significant systemic exposure that may facilitate chronic oral treatment .

- Plasma Concentrations : Following administration, peak plasma concentrations were observed at around 1.2 hours , with the active lactone form accounting for less than 10% of total drug in the terminal phase .

- Duration of Exposure : Studies suggest that prolonged exposure above a threshold concentration (approximately 10 nmol/L ) is essential for optimal antitumor activity .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 9-AC exhibits dose-dependent effects across various cancer cell lines:

| Cell Line | IC50 (nM) | Notes |

|---|---|---|

| MCF-7 | 3.6 | Breast cancer cell line |

| HT-29 | 2.5 | Colon cancer cell line |

| MGH-U1 | 4.0 | Bladder cancer cell line |

The cytotoxic effects were enhanced with increased drug concentration and prolonged exposure time .

Case Studies and Clinical Trials

- Phase I Trials : Initial trials demonstrated that 9-AC is effective against various human tumor xenografts, including colon and breast cancers. The trials highlighted the importance of prolonged intravenous infusion to achieve therapeutic drug levels .

- Prodrug Development : Research into glucuronide prodrugs of 9-AC has shown promising results. For instance, This compound glucuronide (9ACG) was found to be significantly less toxic (25-60 times) than 9-AC while maintaining similar antitumor efficacy when activated by β-glucuronidase in tumors . This approach may enhance selectivity and reduce systemic toxicity.

- Animal Studies : In studies involving dogs with naturally occurring tumors, intravenous administration of 9-AC showed significant antitumor activity, further supporting its potential clinical utility in human cancers .

Safety Profile

Despite its efficacy, the safety profile of 9-AC remains a concern due to potential toxicities associated with camptothecin derivatives. Observations from clinical studies indicate that careful monitoring is required to manage adverse effects effectively.

Eigenschaften

IUPAC Name |

(19S)-8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXVKZWTXQUGMW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873202 | |

| Record name | 9-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91421-43-1 | |

| Record name | 9-Aminocamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91421-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Amino-20(S)-camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-aminocamptothecin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12515 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 91421-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=603071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-AMINOCAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MB77ICE2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.